molecular formula C12H11NO4 B1628247 Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 942227-34-1

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1628247
CAS No.: 942227-34-1
M. Wt: 233.22 g/mol
InChI Key: UYEWFLQORIVQPF-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene with a nitrogen atom at the second position. This compound is characterized by its methoxy group at the 6th position and a carboxylate ester group at the 3rd position.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

  • Modern Methods: Advances in synthetic chemistry have led to more efficient routes, such as the use of palladium-catalyzed reactions or microwave-assisted synthesis.

Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Electrophilic substitution reactions are common, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed:

  • Oxidation: Quinone derivatives.

  • Reduction: Hydroquinoline derivatives.

  • Substitution: Halogenated quinolines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, leading to a cascade of biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.

Comparison with Similar Compounds

  • Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

  • Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Uniqueness: Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique properties and reactivity profile continue to inspire new research and industrial applications.

Properties

IUPAC Name

methyl 6-methoxy-4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-7-3-4-10-8(5-7)11(14)9(6-13-10)12(15)17-2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEWFLQORIVQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586598
Record name Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942227-34-1
Record name Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

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